molecular formula C9H5BrClNO B13564893 6-Bromo-2-chloroquinolin-3-ol

6-Bromo-2-chloroquinolin-3-ol

Cat. No.: B13564893
M. Wt: 258.50 g/mol
InChI Key: XHJZWTIYBSIEKR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinolin-3-ol is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 6th and 2nd positions, respectively, and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloroquinolin-3-ol typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods may also employ green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloroquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinolin-3-ol
  • 2-Chloroquinolin-3-ol
  • 6-Chloro-2-bromoquinolin-3-ol

Uniqueness

6-Bromo-2-chloroquinolin-3-ol is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

6-bromo-2-chloroquinolin-3-ol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H

InChI Key

XHJZWTIYBSIEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)O)Cl

Origin of Product

United States

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